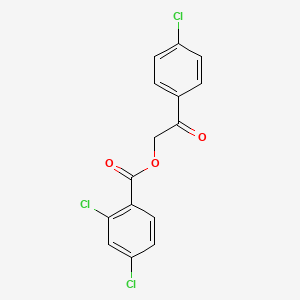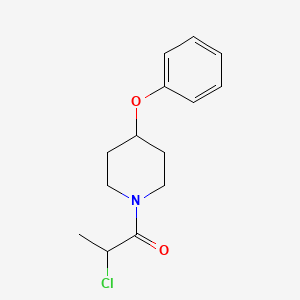![molecular formula C24H22N4O2 B10871888 3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10871888.png)
3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives. This process often involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions .
-
Introduction of the Phenoxymethyl Group: : The phenoxymethyl group can be introduced via nucleophilic substitution reactions. For instance, the quinazolinone intermediate can be reacted with phenoxymethyl chloride in the presence of a base such as potassium carbonate .
-
Addition of the Dimethylaminophenylmethylene Group: : The final step involves the condensation of the quinazolinone derivative with 4-(dimethylamino)benzaldehyde. This reaction typically occurs under basic conditions, using a catalyst such as piperidine to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate nucleophiles.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Secondary amines from the reduction of the imine linkage.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis.
Biology and Medicine
The biological activities of quinazolinone derivatives are well-documented, including anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its specific substituents, is being studied for its potential as a therapeutic agent in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes and polymers. Its ability to undergo various chemical reactions makes it a useful component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxymethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds share the quinazolinone core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
3-Substituted-4(3H)-quinazolinones: Similar to the target compound but with different groups at the 3-position, affecting their pharmacological profiles.
Uniqueness
The unique combination of the dimethylamino, phenylmethylene, and phenoxymethyl groups in 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE imparts distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)19-14-12-18(13-15-19)16-25-28-23(17-30-20-8-4-3-5-9-20)26-22-11-7-6-10-21(22)24(28)29/h3-16H,17H2,1-2H3/b25-16+ |
Clave InChI |
PJCPIQSVVDZZQK-PCLIKHOPSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871810.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B10871817.png)
![1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10871818.png)
![7-benzyl-1,3-dimethyl-8-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871823.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10871827.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10871841.png)

![4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)
![10-acetyl-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871866.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871874.png)

![6-(3,5-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871878.png)
![3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B10871886.png)
